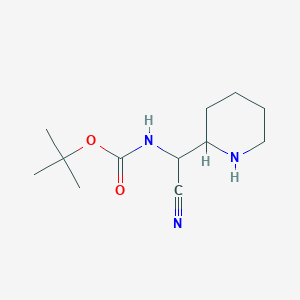![molecular formula C20H30ClN7O7S B14782812 3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate involves multiple steps. The final step involves the attachment of the methanesulfonate group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as catalytic hydrogenation, selective chlorination, and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as receptors and enzymes. It acts as an antagonist at the N-methyl-D-aspartate receptor (NMDAR) and sigma receptors, thereby modulating ion channel activity and cellular signaling pathways . The precise mechanism involves binding to these targets and inhibiting their function, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrazinecarboxamide: A simpler analog without the additional substituents.
3,5-Diamino-6-chloropyrazine: Lacks the complex side chain and methanesulfonate group.
N-[[[4-[4-(2,3-Dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]pyrazinecarboxamide: Similar structure but without the chloro substituent.
Uniqueness
2-Pyrazinecarboxamide, 3,5-diamino-6-chloro-N-[[[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]amino]iminomethyl]-, methanesulfonate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C20H30ClN7O7S |
|---|---|
Molekulargewicht |
548.0 g/mol |
IUPAC-Name |
3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C19H26ClN7O4.CH4O3S/c20-16-18(22)27-17(21)15(26-16)19(30)23-11-25-24-8-2-1-3-12-4-6-14(7-5-12)31-10-13(29)9-28;1-5(2,3)4/h4-7,11,13,24,28-29H,1-3,8-10H2,(H4,21,22,27)(H,23,25,30);1H3,(H,2,3,4) |
InChI-Schlüssel |
BSFXPHJUJHYTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CCCCNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
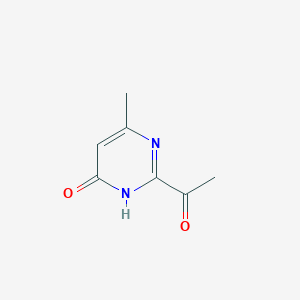
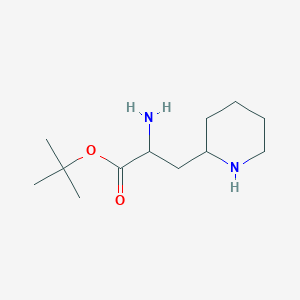
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
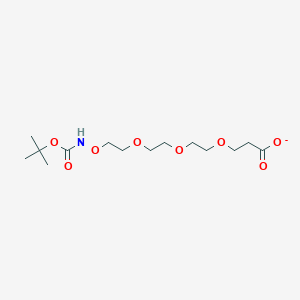

![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

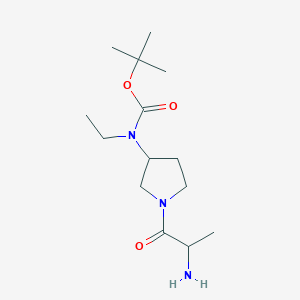
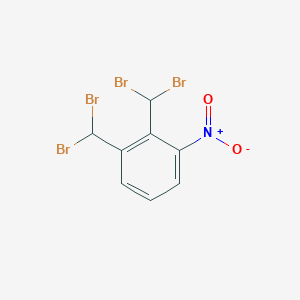

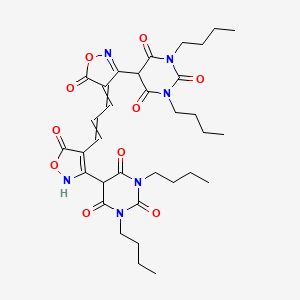
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
